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molecular formula C8H4BrNO2 B3273153 3-Bromo-4-cyanobenzoic acid CAS No. 581213-69-6

3-Bromo-4-cyanobenzoic acid

Cat. No. B3273153
M. Wt: 226.03
InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

To a solution of 3-bromo-4-cyanobenzoic acid (1.51 g, 6.69 mmol) in acetone (30 mL) was added cesium carbonate (4.4 g, 13.4 mmol) and benzyl bromide (790 uL, 6.69 mmol). The mixture was stirred at reflux for 15 hours at which point additional benzyl bromide was added (200 uL, 1.68 mmol). The mixture was stirred at reflux for a further 2 h and was then cooled to room temperature. Water and ethyl acetate were added and the layers were separated. The aqueous phase was then saturated with lithium chloride and extracted with ethyl acetate. The organic extracts were combined, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography (4:1 hexanes:ethyl acetate) to provide phenylmethyl 3-bromo-4-cyanobenzoate (957 mg, 3.03 mmol, 45% yield) as a yellow orange oil that slowly solidified. 1H NMR (400 MHz, CDCl3): 8.35 (d, 1H), 8.09 (dd, 1H), 7.73 (d, 1H), 7.46-7.35 (m, 5H), 5.35 (s, 2H).
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
790 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]#[N:12])[C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CC(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]#[N:12])[C:5]([O:7][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C#N
Name
cesium carbonate
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
790 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (200 uL, 1.68 mmol)
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
saturated with lithium chloride and extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (4:1 hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.03 mmol
AMOUNT: MASS 957 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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